molecular formula C9H8Cl2O2 B3141853 3-(4-Chlorophenoxy)propanoyl chloride CAS No. 4878-06-2

3-(4-Chlorophenoxy)propanoyl chloride

Cat. No. B3141853
CAS RN: 4878-06-2
M. Wt: 219.06 g/mol
InChI Key: YXSGXTGSPAHLRB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.066 .


Synthesis Analysis

The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, also known as rafoxanide, has been reported . The synthesis involved three steps starting from readily available 4-chlorophenol with an overall yield of 74% . The first key stage was the iodination of salicylic acid, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenoxy)propanoyl chloride consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .

Scientific Research Applications

Environmental Impact Assessment

The aquatic environment's contamination with chlorophenols, including compounds similar to 3-(4-chlorophenoxy)propanoyl chloride, has been evaluated extensively. Chlorophenols generally exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, upon long-term exposure, can be significant, as observed for some chlorophenols. These compounds show low persistence in environments with adapted microflora capable of biodegradation, but this can vary with environmental conditions, indicating a nuanced impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).

Impact on Municipal Solid Waste Incineration (MSWI)

Chlorophenols, as part of a group of chemicals including 3-(4-chlorophenoxy)propanoyl chloride, have been significant precursors of dioxins in chemical and thermal processes like MSWI. The correlation between chlorophenols and dioxins indicates the importance of understanding the transformation pathways of these compounds in industrial processes to mitigate their environmental impact (Yaqi Peng et al., 2016).

Mechanisms of Formation and Degradation

Studies focusing on the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shed light on the complex pathways through which chlorophenols, related to 3-(4-chlorophenoxy)propanoyl chloride, undergo transformations. These insights are crucial for developing strategies to control the emissions of these toxic compounds in various industrial processes (M. Altarawneh et al., 2009).

Water Treatment and Contaminant Removal

Electrochemical processes have been explored for the removal of contaminants, including organochlorine compounds. The presence of chloride ions, related to the structure of 3-(4-chlorophenoxy)propanoyl chloride, can influence the effectiveness and outcomes of these treatment methods, highlighting the need for understanding the specific interactions between chloride ions and treatment technologies (J. Radjenovic & D. Sedlak, 2015).

Sorption and Environmental Mobility

Research on sorption mechanisms of phenoxy herbicides provides insights into the environmental behavior of similar compounds, including 3-(4-chlorophenoxy)propanoyl chloride. Understanding how these compounds interact with soil and organic matter can inform remediation and management strategies for contaminated sites (D. Werner et al., 2012).

properties

IUPAC Name

3-(4-chlorophenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGXTGSPAHLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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